Welcome to the BenchChem Online Store!
molecular formula C12H16N2O2 B135624 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine CAS No. 148245-18-5

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine

Cat. No. B135624
M. Wt: 220.27 g/mol
InChI Key: FBKOLJGPLNOPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06177566B1

Procedure details

A solution of 1,4-benzodioxan-6-amine (2.00 g, 13.2 mmol), bis-(2-choroethyl)amine hydrochloride (3.54 g, 19.8 mmol) and potassium carbonate (1.83 g, 13.2 mmol) in of 20 mL chlorobenzene is heated to reflux for 24 hours. The dark brown reaction mixture is then partitioned between 3N NaOH and methylene chloride. The organic layer is separated, dried over Mg2SO4, filtered and concentrated. Purification by flash column chromatography (8% methanol/methylene chloride on silica) provides 0.88 g (30%) of the desired 1-(1,4-benzodioxan-6-yl) piperazine as a white solid (m.p. 138° C., TLC Rf 0.37 with 10% methanol/methylene chloride).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([NH2:11])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.Cl.Cl[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]Cl.C(=O)([O-])[O-].[K+].[K+]>ClC1C=CC=CC=1>[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([N:11]3[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]3)=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)N
Name
Quantity
3.54 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
1.83 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The dark brown reaction mixture is then partitioned between 3N NaOH and methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Mg2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (8% methanol/methylene chloride on silica)

Outcomes

Product
Name
Type
product
Smiles
O1CCOC2=C1C=CC(=C2)N2CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.